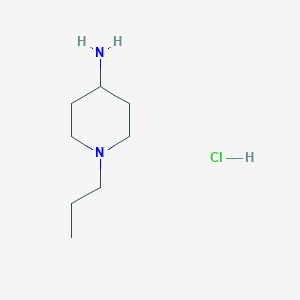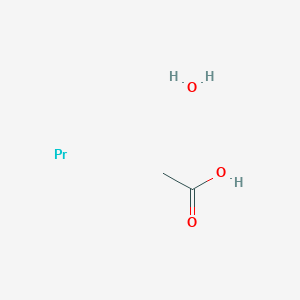
Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, praseodymium(3+) salt, monohydrate (9CI) is a chemical compound with the molecular formula C6H9O6Pr It is a coordination compound where praseodymium, a rare earth element, is coordinated with acetic acid and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, praseodymium(3+) salt, monohydrate typically involves the reaction of praseodymium oxide or praseodymium nitrate with acetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
Pr2O3+6CH3COOH+H2O→2Pr(CH3COO)3⋅H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, praseodymium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The praseodymium ion can be reduced to lower oxidation states using suitable reducing agents.
Substitution: The acetate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield praseodymium(IV) compounds, while reduction may produce praseodymium(II) compounds. Substitution reactions result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Acetic acid, praseodymium(3+) salt, monohydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized materials and catalysts.
Mechanism of Action
The mechanism of action of acetic acid, praseodymium(3+) salt, monohydrate involves the interaction of the praseodymium ion with various molecular targets. The praseodymium ion can coordinate with different ligands, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, lanthanum(3+) salt, monohydrate
- Acetic acid, cerium(3+) salt, monohydrate
- Acetic acid, neodymium(3+) salt, monohydrate
Uniqueness
Acetic acid, praseodymium(3+) salt, monohydrate is unique due to the specific properties of praseodymium, such as its electronic configuration and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
acetic acid;praseodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H2O.Pr/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKSHZPJRZEEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Pr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17829-83-3 |
Source


|
| Record name | Acetic acid, praseodymium(3+) salt, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17829-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
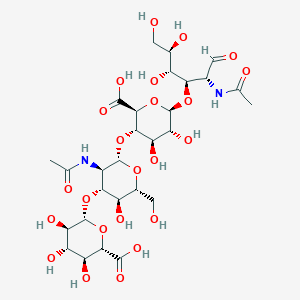
![(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B8235756.png)
![(3Z)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one](/img/structure/B8235760.png)
![4-[(2,3-Dimethyl-5-sulfoindol-3-yl)methyl]benzoic acid](/img/structure/B8235762.png)
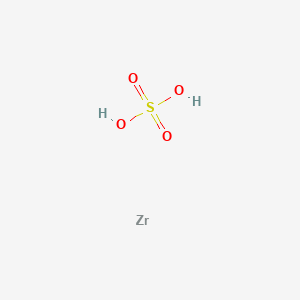
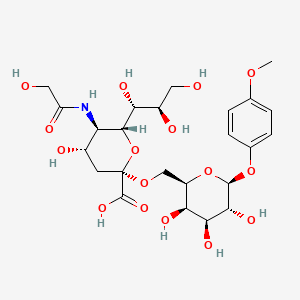
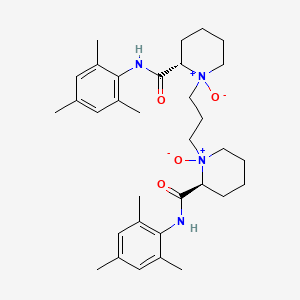
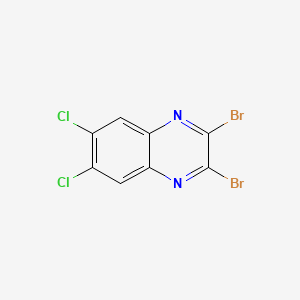
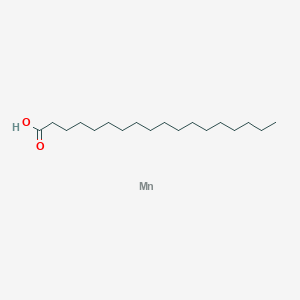
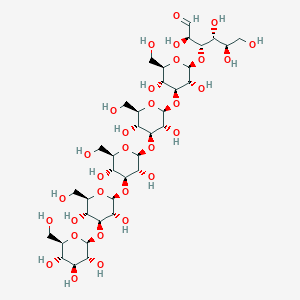
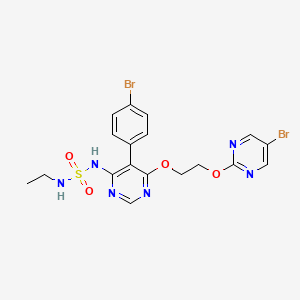
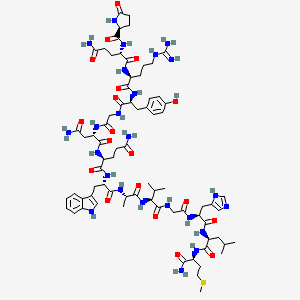
![[5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone,5,5'-dihydroxy-, dihydrate](/img/structure/B8235853.png)
